4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) is a lipophilic derivative of thalidomide, synthesized to improve its characteristics and effectiveness. [] It has demonstrated immunomodulatory and anti-inflammatory effects in previous studies. [] 6P belongs to the class of N-arylphthalimide derivatives. [] The research primarily focuses on understanding its interaction with bovine serum albumin (BSA), a protein crucial for transporting various compounds in the blood. []
Although a detailed synthesis pathway for 6P is not provided in the analyzed papers, its synthesis likely involves a condensation reaction between a phthalimide derivative and a benzohydrazide derivative. [, ] The presence of the ethoxy group on the phenyl ring suggests an alkylation step during the synthesis. []
The research primarily focuses on the interaction of 6P with bovine serum albumin (BSA). [] Spectroscopic analyses, including UV spectrophotometry, spectrofluorimetry, and three-dimensional spectrofluorometry, were used to study this interaction. [] The studies showed that 6P quenches the fluorescence of BSA through a static quenching mechanism, indicating complex formation. []
The primary application of 6P, as explored in the research, is its potential as an anti-inflammatory agent. [] This is supported by studies demonstrating its ability to modulate the immune system and reduce inflammation. [, ] Furthermore, its interaction with BSA, particularly its binding affinity and site specificity, offers insights into its pharmacokinetic properties, such as absorption, distribution, and availability in the body. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1